molecular formula C15H12N2O2 B6285933 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile CAS No. 623150-92-5

4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile

Cat. No.: B6285933
CAS No.: 623150-92-5
M. Wt: 252.27 g/mol
InChI Key: NLRSQJATJAWMAV-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity. The compound can modulate various biochemical pathways, resulting in its observed effects .

Comparison with Similar Compounds

4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-[(2-hydroxy-3-methoxyphenyl)methylideneamino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-19-14-4-2-3-12(15(14)18)10-17-13-7-5-11(9-16)6-8-13/h2-8,10,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRSQJATJAWMAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20416240
Record name AC1NSATR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5226-92-6
Record name AC1NSATR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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